N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with an allyl group and a phenoxy group bearing a sulfonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core, which is then functionalized through a series of reactions:
Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonylamino group is introduced by reacting the phenoxy compound with a sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled by coupling the functionalized nicotinamide with the substituted phenoxy group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of a nitro group can yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique functional groups make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nicotinamide pathways.
Mechanism of Action
The mechanism of action of N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide): Similar structure but lacks the nicotinamide core.
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)acetamide: Similar structure but with an acetamide group instead of nicotinamide.
Uniqueness
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is unique due to its combination of an allyl group, a sulfonylamino-substituted phenoxy group, and a nicotinamide core. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-13-5-4-6-14(2)21(13)26-20(28)12-27-10-9-19-17(11-27)23(29)16-7-8-18(24)15(3)22(16)25-19/h4-8H,9-12H2,1-3H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFWQECYCTZQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.